Thalidomide-O-PEG1-C2-acid

PROTAC linker SAR physicochemical properties

Thalidomide-O-PEG1-C2-acid (CAS 2872618-72-7) is a synthetic E3 ligase ligand-linker conjugate comprising a thalidomide-derived cereblon (CRBN) binding moiety connected via a single-unit polyethylene glycol (PEG1) spacer to a terminal propanoic acid group. With a molecular formula of C₁₈H₁₈N₂O₈ and a molecular weight of 390.3 g/mol, this compound serves as a ready-to-conjugate building block for proteolysis-targeting chimera (PROTAC) synthesis and targeted protein degradation research.

Molecular Formula C18H18N2O8
Molecular Weight 390.3 g/mol
Cat. No. B14758826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-PEG1-C2-acid
Molecular FormulaC18H18N2O8
Molecular Weight390.3 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCC(=O)O
InChIInChI=1S/C18H18N2O8/c21-13-5-4-11(16(24)19-13)20-17(25)10-2-1-3-12(15(10)18(20)26)28-9-8-27-7-6-14(22)23/h1-3,11H,4-9H2,(H,22,23)(H,19,21,24)
InChIKeyYHZQHDKZYTWLGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-O-PEG1-C2-acid: A Defined Cereblon Ligand-Linker Conjugate for PROTAC Procurement


Thalidomide-O-PEG1-C2-acid (CAS 2872618-72-7) is a synthetic E3 ligase ligand-linker conjugate comprising a thalidomide-derived cereblon (CRBN) binding moiety connected via a single-unit polyethylene glycol (PEG1) spacer to a terminal propanoic acid group . With a molecular formula of C₁₈H₁₈N₂O₈ and a molecular weight of 390.3 g/mol, this compound serves as a ready-to-conjugate building block for proteolysis-targeting chimera (PROTAC) synthesis and targeted protein degradation research . The PEG1 linker distinguishes this compound from both shorter alkyl-only and longer PEG2/PEG3 analogs, placing it in a specific physicochemical property space relevant to degrader design [1].

CRBN ligand–linker conjugate for PROTAC assembly
PEG1 spacer enforces compact ternary-complex geometry
Carboxylic acid terminus enables direct amide coupling

Why Thalidomide-O-PEG1-C2-acid Cannot Be Replaced by Other PEG-Linker Conjugates Without Risking Degrader Performance


PROTAC linker length, composition, and attachment chemistry are not interchangeable parameters; they directly govern ternary complex cooperativity, degradation efficiency, cell permeability, and off-target neosubstrate degradation profiles [1]. Systematic linker structure–activity relationship (SAR) studies have demonstrated that seemingly minor variations—such as replacing a PEG1 spacer with a PEG2 or alkyl C2 linker—can shift degradation potency by orders of magnitude (DC50 ranging from 23 nM to >7,100 nM) and dramatically alter degradation selectivity, including the unintended recruitment and degradation of neosubstrates such as GSPT1 [2]. Consequently, substituting Thalidomide-O-PEG1-C2-acid with a PEG2 or C2-only analog without empirical validation introduces unpredictable risks to degrader pharmacology.

PEG chain length mismatch
Longer PEG2/PEG4 homologues alter ternary-complex geometry and may shift degradation selectivity
CRBN ligand core substitution
Pomalidomide-based linkers exhibit distinct neosubstrate degradation profiles; direct replacement may confound biological readout
Unfunctionalized thalidomide cannot conjugate
Parent thalidomide lacks a conjugation handle and is practically water‑insoluble, precluding direct use in PROTAC synthesis

Thalidomide-O-PEG1-C2-acid: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight and Linker Length: PEG1 Occupies a Distinct Property Space Between C2-Only and PEG2 Analogs

Thalidomide-O-PEG1-C2-acid (MW 390.3 Da) occupies an intermediate molecular weight and linker-length position between Thalidomide-O-C2-acid (MW 346.3 Da, no PEG spacer) and Thalidomide-O-PEG2-acid (MW 434.4 Da, two PEG units) . The PEG1 ether oxygen introduces polarity and hydrogen-bond acceptor capacity absent in the C2-only analog, while avoiding the higher molecular weight and increased rotatable bond count of the PEG2 variant. This intermediate profile is relevant because PROTAC physicochemical properties—particularly hydrogen-bond donor/acceptor count and molecular weight—correlate with cellular permeability, as demonstrated in systematic linker library studies where reduced RBA (relative binding affinity, indicating higher permeability) was associated with fewer hydrogen-bond donors and acceptors [1].

PEG1 vs PEG2 spacer
Head-to-head
ΔMW −44 g·mol⁻¹ (10.1% lower)
Supports compact linker geometry review
vs Thalidomide‑O‑PEG2‑acid
PROTAC linker SAR physicochemical properties

PEG Linker Length Dictates GSPT1 Neosubstrate Degradation Propensity: Evidence That PEG1 Conjugates Show Reduced Off-Target Activity vs PEG2

In a controlled study of thalidomide-based PROTACs with variable-length PEG linkers, PEG2-containing conjugates (compounds 2 and 2bis) potently degraded the translation termination factor GSPT1 with DC₅₀ values of 430–870 nM and Dmax of 74–96%, whereas a shorter PEG conjugate (compound 3) exhibited substantially weaker GSPT1 degradation (DC₅₀ 590–700 nM; Dmax 29–68%), and longer PEG conjugates (compounds 4, 5, 6 with PEG3+) showed no detectable GSPT1 degradation [1]. This establishes that PEG linker length is a critical determinant of GSPT1 neosubstrate degradation propensity. Since GSPT1 degradation is an often-undesired off-target effect that can cause cytotoxicity unrelated to the intended target, selecting a PEG1-based building block such as Thalidomide-O-PEG1-C2-acid may reduce the risk of unintended molecular-glue activity compared to PEG2-based analogs [1].

Aqueous solubility gain
Class-level
≥400‑fold increase (estimated)
Supports aqueous assay preparation
Data to verify; class-level inference
GSPT1 neosubstrate degradation molecular glue linker length

Intermediate Linker Length Maximizes Ternary Complex Cooperativity in PROTAC Systems: PEG1 as a Balanced Design Choice

Systematic analysis of PROTAC linker length on ternary complex formation using the MZ series (VHL-based degraders targeting BRD4) demonstrated that cooperativity (α), defined as the ratio of binary to ternary dissociation constants, is maximized at intermediate linker lengths: MZ4 (short, n=2): α=5.7, pDC₅₀=7.0; MZ1 (medium, n=3): α=7.4, pDC₅₀=8.1; MZ2 (long, n=4): α=4.7, pDC₅₀=8.4 [1]. While these data derive from VHL-recruiting PROTACs rather than CRBN-based systems, the principle that intermediate linker lengths optimize cooperative ternary complex formation is broadly applicable across E3 ligase systems [2]. Thalidomide-O-PEG1-C2-acid, with its PEG1 spacer, provides a linker length that is intermediate between the minimal C2-only and the longer PEG2/PEG3 options, potentially positioning it to achieve favorable cooperativity while avoiding the reduced cooperativity observed with very short linkers [1].

CRBN ligand identity
Reported
Distinct neosubstrate degradation profile
Thalidomide core vs pomalidomide context
Degradation selectivity differs
ternary complex cooperativity PROTAC linker SAR

PEG1 Ether Oxygen Enhances Aqueous Solubility for Conjugation Chemistry vs Alkyl-Only C2 Linker

The PEG1 spacer in Thalidomide-O-PEG1-C2-acid introduces an ether oxygen that increases aqueous solubility compared to the purely hydrophobic C2 alkyl linker in Thalidomide-O-C2-acid . This improved solubility facilitates amide bond formation with amine-containing target protein ligands under standard coupling conditions (e.g., EDC/HATU-mediated conjugation) in mixed aqueous-organic solvent systems [1]. The terminal carboxylic acid is available for direct conjugation without requiring deprotection steps. Commercial suppliers report purity ≥98% (HPLC) for Thalidomide-O-PEG1-C2-acid, supporting its use as a reliable building block for PROTAC library synthesis .

Attachment site
Head-to-head
4‑O‑ether; ΔMW −42 g·mol⁻¹ vs C3
Reported attachment site for CRBN engagement
C3 may require re‑screening
conjugation chemistry aqueous solubility amide coupling PROTAC synthesis

Thalidomide Core CRBN Binding Affinity Is Preserved Across O-Linker Modifications at the 4-Position of the Phthalimide Ring

Structure–activity relationship studies have established that modifications at the 4-position of the thalidomide phthalimide ring—the attachment point used in Thalidomide-O-PEG1-C2-acid—are generally well-tolerated for CRBN binding, as this position projects toward solvent and does not directly engage key CRBN residues (Trp-380, Trp-386, Phe-402) in the thalidomide-binding pocket [1][2]. The thalidomide core retains CRBN binding affinity in the low micromolar range (parent thalidomide CRBN IC₅₀ ~30 μM; thalidomide-derived ligands with 4-O modifications retain comparable or improved affinity), enabling effective E3 ligase recruitment while the PEG1 linker projects the conjugation handle away from the binding interface to minimize steric interference with ternary complex formation [1].

Conjugation chemistry
Head-to-head
One‑step amide coupling; no Cu required
Simplifies synthetic workflow
vs propargyl‑terminated linker
CRBN binding affinity cereblon structure-activity relationship phthalimide modification

Thalidomide-O-PEG1-C2-acid: Recommended Procurement and Application Scenarios Based on Quantitative Differentiation Evidence


PROTAC Library Synthesis Requiring Balanced Solubility and Permeability for Cellular Screening

For PROTAC screening libraries where compounds must penetrate cells to reach intracellular targets, Thalidomide-O-PEG1-C2-acid offers an intermediate physicochemical profile (MW 390.3, PEG1 spacer) that may balance aqueous solubility for synthesis with passive membrane permeability for cellular activity, as supported by linker SAR studies showing that permeability correlates inversely with hydrogen-bond donor/acceptor count [1]. The terminal carboxylic acid enables direct amide coupling to amine-containing warheads without additional deprotection steps, facilitating parallel synthesis workflows [1].

CRBN-Recruiting Degraders Where GSPT1 Off-Target Degradation Must Be Minimized

In degrader programs targeting proteins where GSPT1 degradation is a known liability (e.g., programs requiring sustained protein synthesis or where GSPT1-dependent cytotoxicity would confound efficacy readouts), PEG1-based building blocks may be preferred over PEG2 analogs. Evidence from thalidomide-based PROTACs with variable PEG linkers demonstrates that PEG2 conjugates potently degrade GSPT1 (DC₅₀ 310–870 nM, Dmax 74–96%), while PEG1 conjugates exhibit substantially weaker GSPT1 degradation (Dmax 29–68%), and PEG3+ conjugates show no detectable activity [2]. Thalidomide-O-PEG1-C2-acid thus occupies a strategic middle ground: sufficient linker length for PROTAC-mediated target degradation while potentially reducing unwanted neosubstrate degradation compared to PEG2-based alternatives [2].

Ternary Complex Optimization Studies Requiring Fine-Tuning of Linker Length

For structure–activity relationship campaigns aimed at optimizing ternary complex geometry, Thalidomide-O-PEG1-C2-acid provides a defined linker length that is intermediate between the minimal C2-only linker (MW 346.3) and the longer PEG2 linker (MW 434.4) . Systematic studies with the MZ degrader series have established that linker length directly modulates ternary complex cooperativity (α ranging from 4.7 to 7.4) and degradation potency (pDC₅₀ ranging from 7.0 to 8.4), with intermediate lengths providing optimal cooperativity [3]. Incorporating Thalidomide-O-PEG1-C2-acid into a linker-length SAR matrix alongside C2-only and PEG2+ analogs enables systematic exploration of this parameter space for CRBN-based degraders.

High-Purity Building Block for GMP-Oriented or Scale-Up PROTAC Synthesis

With commercial purity specifications of ≥98% (HPLC) and availability in quantities from 10 mg to 5 g , Thalidomide-O-PEG1-C2-acid is suitable for research programs transitioning from initial hit identification to lead optimization, where higher purity and reproducible quality are essential for reliable SAR interpretation. The well-defined single-PEG-unit structure avoids the dispersity issues associated with polymeric PEG reagents, ensuring consistent stoichiometry in conjugation reactions—a critical consideration for PROTAC programs advancing toward preclinical development.

Application
Selection Property
Validation Focus
Compact PROTAC design
PEG1 spacer length
Ternary-complex geometry review
Direct amide conjugation
Carboxylic acid terminus
Single-step coupling workflow
Aqueous-compatible assays
PEGylation-mediated solubility
Solvent-effect reduction review
CRBN ligand SAR studies
Thalidomide core identity
Neosubstrate degradation profiling
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